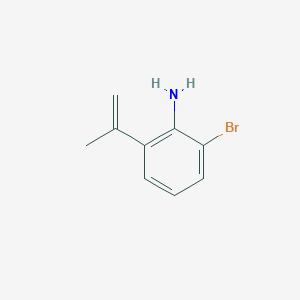
2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the isoxazole ring and the bromobenzyl group. The bromine atom in the bromobenzyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of compounds containing bromobenzyl groups and isoxazole derivatives. For instance, compounds with bromobenzyl and isoxazole structures have been synthesized and characterized through various spectroscopic methods, indicating the potential for diverse applications in chemistry and materials science due to their significant biological activities and structural properties (Ustabaş et al., 2020).
Antimicrobial Activity
Compounds with bromobenzyl components have shown antimicrobial activities against various strains of bacteria and fungi. This indicates a potential for the use of such compounds in developing new antimicrobial agents (Kaneria et al., 2016). The study of these compounds' antimicrobial properties contributes to the ongoing search for novel treatments against infectious diseases.
Photolytic Pathways and Chemical Reactions
Research on the photolysis of compounds closely related to dihydroisoxazole, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, has revealed insights into their photolytic pathways and the formation of reactive intermediates. These findings have implications for understanding the photochemical behavior of isoxazole derivatives and their potential applications in chemical synthesis and material science (Ang & Prager, 1992).
Corrosion Inhibition
Bromobenzyl derivatives have also been studied for their corrosion inhibition properties, demonstrating the potential for applications in protecting metals against corrosion. This area of research is crucial for industries seeking materials that can enhance the longevity and durability of metal components (Jiang Jin-zhi, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-9-5-4-8-14(15)12-18-11-10-16(19-18)13-6-2-1-3-7-13/h1-11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURVZFEZRYKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(O2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)
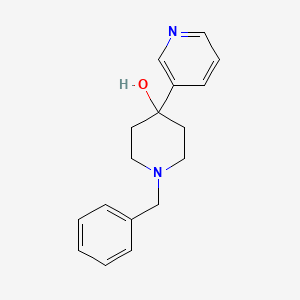
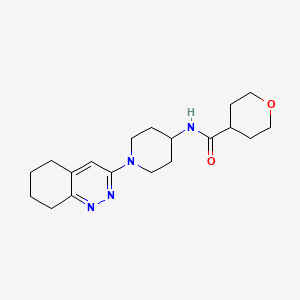
![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)
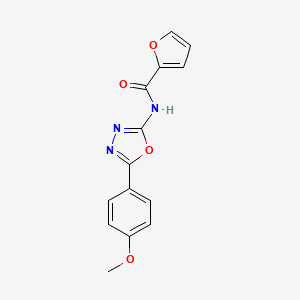
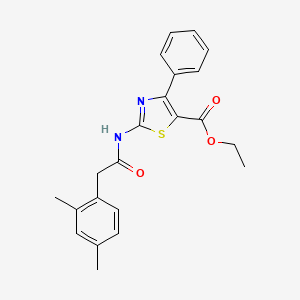
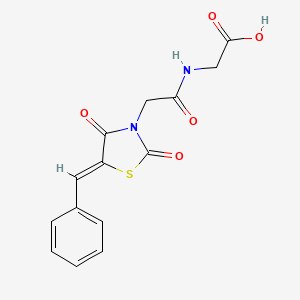
![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)
![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
